

# Literature review on 2-Chloro-4-iodonicotinic acid

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## Compound of Interest

Compound Name: *2-Chloro-4-iodonicotinic acid*

Cat. No.: *B1591275*

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An In-Depth Technical Guide to **2-Chloro-4-iodonicotinic Acid**

## Abstract

**2-Chloro-4-iodonicotinic acid** is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a chloro substituent at the 2-position, and an iodo substituent at the 4-position, provides orthogonal reactivity that is highly sought after by researchers, scientists, and drug development professionals. The distinct electronic properties and steric environment of each functional group allow for regioselective modifications, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals.

## Physicochemical and Structural Properties

**2-Chloro-4-iodonicotinic acid** is a solid at room temperature, with properties defined by its substituted pyridine ring structure. The presence of electron-withdrawing chlorine and iodine atoms, along with the carboxylic acid group, significantly influences the electron density of the pyridine ring, impacting its reactivity.

Property	Value	Reference
CAS Number	544671-78-5	
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClNO <sub>2</sub>	
Molecular Weight	283.45 g/mol	
Appearance	White to brown crystalline powder	
Melting Point	175-178°C (decomposes)	
IUPAC Name	2-chloro-4-iodopyridine-3-carboxylic acid	
SMILES	C1=CN=C(C(=C1I)C(=O)O)Cl	
InChI Key	XOMBFOCJXYZRSI-UHFFFAOYSA-N	

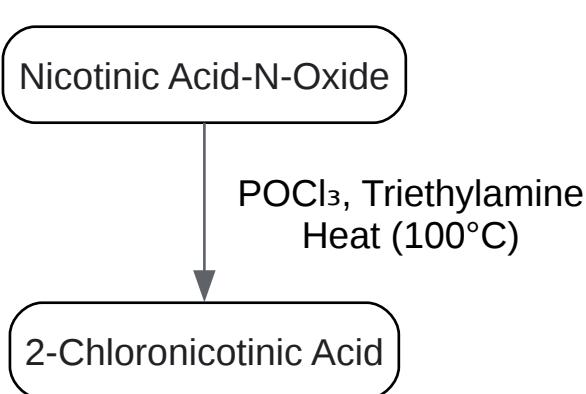
## Synthesis and Manufacturing

The synthesis of **2-chloro-4-iodonicotinic acid** is not commonly detailed as a direct, single-step process from simple precursors. It is typically derived from more accessible starting materials like 2-chloronicotinic acid. The general strategy involves the synthesis of the 2-chloronicotinic acid core followed by a regioselective iodination step.

## Synthesis of the Precursor: 2-Chloronicotinic Acid

Several routes exist for the industrial production of 2-chloronicotinic acid. One established method involves the oxidation and subsequent chlorination of a nicotinic acid derivative.

Workflow: Synthesis of 2-Chloronicotinic Acid



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Caption: Synthesis of 2-chloronicotinic acid from its N-oxide.

Experimental Protocol:

- Step 1: Chlorination of Nicotinic Acid-N-Oxide. 70g of nicotinic acid-N-oxide is suspended in 300 mL of phosphorus oxychloride ( $\text{POCl}_3$ ).
- Step 2: Base Addition. 50g of triethylamine is added dropwise at room temperature. The reaction is exothermic, and the starting material dissolves around 50°C. The rationale for using a tertiary amine base is to facilitate the reaction and neutralize the HCl generated in situ, which can otherwise lead to unwanted side reactions.
- Step 3: Reaction. The solution is heated in a water bath to 100°C for 4 hours to drive the reaction to completion.
- Step 4: Work-up. Excess  $\text{POCl}_3$  is removed by distillation under vacuum. The residue is carefully poured into water, keeping the temperature below 40°C.
- Step 5: Precipitation. The pH of the aqueous solution is adjusted to 2.0-2.5 with a diluted caustic soda solution, causing the 2-chloronicotinic acid to precipitate.
- Step 6: Isolation. The solid product is collected by filtration, washed, and dried. This method typically yields 65-70% of the theoretical product.

## Iodination to Form 2-Chloro-4-iodonicotinic Acid

With the 2-chloronicotinic acid precursor in hand, the next step is electrophilic iodination. The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, the exact positioning and conditions can direct the iodine to the 4-position. A common method for iodinating such rings is using iodine in the presence of an oxidizing agent or using a more reactive iodine source like N-iodosuccinimide (NIS) in an acidic medium.

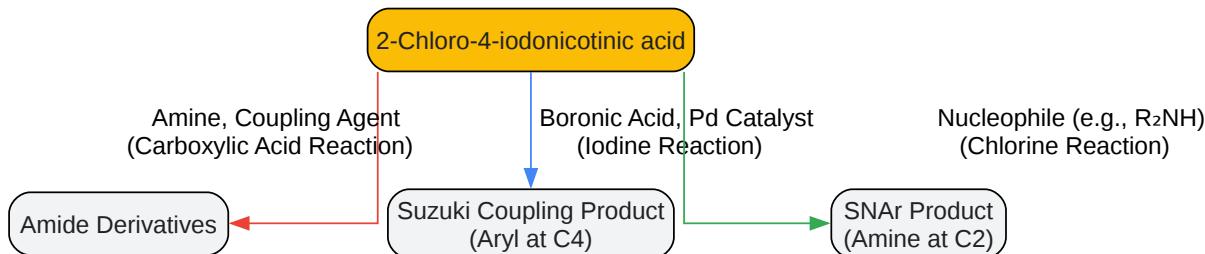
Self-Validating Protocol (Illustrative):

- Step 1: Dissolution. Dissolve 2-chloronicotinic acid in a suitable solvent, such as concentrated sulfuric acid, which also acts as a catalyst by protonating the ring and making it more susceptible to substitution.
- Step 2: Iodination Reagent. Add N-iodosuccinimide (NIS) or a mixture of Iodine and an oxidizing agent (e.g., periodic acid) portion-wise to the solution while maintaining a controlled temperature, typically between 25-60°C. The choice of an iodinating agent is critical; NIS is often preferred for its milder nature and higher efficiency compared to molecular iodine.
- Step 3: Reaction Monitoring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Step 4: Quenching and Isolation. The reaction mixture is carefully poured onto crushed ice, which simultaneously quenches the reaction and begins the precipitation of the product. The pH is adjusted with a base (e.g., sodium hydroxide solution) to induce full precipitation.
- Step 5: Purification. The crude **2-chloro-4-iodonicotinic acid** is collected by filtration, washed with cold water to remove residual acid and salts, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

## Chemical Reactivity and Applications

The synthetic utility of **2-chloro-4-iodonicotinic acid** stems from the differential reactivity of its three functional groups. This allows for sequential, regioselective reactions, making it an ideal scaffold in combinatorial chemistry and targeted synthesis. The chloro group at the 2-position and the iodo group at the 4-position are particularly valuable as handles for cross-coupling reactions, a cornerstone of modern drug discovery.

## Workflow: Versatile Reactivity of the Scaffold

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Caption: Key reaction pathways for **2-chloro-4-iodonicotinic acid**.

## Reactions at the 4-Position (Iodo Group)

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the 4-position the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This is the most common strategy employed.

- Causality: The lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for selective oxidative addition to the Pd(0) catalyst at lower temperatures. This kinetic preference enables chemists to functionalize the 4-position while leaving the 2-chloro group intact for subsequent modification.

## Reactions at the 2-Position (Chloro Group)

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (S<sub>n</sub>Ar) by the adjacent electron-withdrawing nitrogen atom and the carboxylic acid group.

- Causality: After the 4-position has been modified, a wide range of nucleophiles (amines, alcohols, thiols) can be introduced at the 2-position, often under thermal or microwave conditions. This sequential approach is a powerful tool for building molecular diversity. The related compound, 2-chloronicotinic acid, is widely used for this purpose to create derivatives with applications as antibiotics, anti-inflammatory drugs, and herbicides.

## Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides using standard organic chemistry techniques.

- **Causality:** This functional group is typically modified either first (after which it can act as a directing group) or last, after the core scaffold has been assembled via cross-coupling and  $S_nAr$  reactions. Amide coupling is particularly relevant in medicinal chemistry for linking the scaffold to other pharmacophores.

## Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are a privileged scaffold in medicinal chemistry. While specific drugs derived directly from **2-chloro-4-iodonicotinic acid** are not broadly publicized, its parent compound, 2-chloronicotinic acid, is a key intermediate in the synthesis of:

- **Pharmaceuticals:** Non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid, and antimicrobial agents.
- **Agrochemicals:** Herbicides such as diflufenican and nicosulfuron, which are crucial for crop protection and food security.

The 2-chloro-4-iodo derivative offers a more advanced platform for creating next-generation compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles due to the ability to introduce diverse substituents at two distinct positions on the pyridine ring.

## Safety and Handling

As with its parent compound, **2-chloro-4-iodonicotinic acid** should be handled with care in a laboratory setting.

- **Hazard Classification:** It is considered a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.
- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**2-Chloro-4-iodonicotinic acid** represents a powerful and strategic intermediate for the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its functional groups, which permits a high degree of control over molecular design. For researchers in drug discovery and materials science, this compound offers a reliable scaffold for constructing novel entities with tailored biological or physical properties. As synthetic methodologies continue to advance, the applications for versatile building blocks like **2-chloro-4-iodonicotinic acid** are poised to expand, further solidifying its role as an enabler of scientific innovation.

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